Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine
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Overview
Description
Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is an organic compound that features a furan ring and a benzylamine moiety with three methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine typically involves the reaction of furan-2-carbaldehyde with 3,4,5-trimethoxybenzylamine under suitable conditions. One common method includes the use of a reducing agent such as sodium borohydride in an organic solvent like ethanol. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an aprotic solvent.
Major Products Formed
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzylamine derivatives.
Scientific Research Applications
Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential
Properties
IUPAC Name |
1-(furan-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-17-13-7-11(8-14(18-2)15(13)19-3)9-16-10-12-5-4-6-20-12/h4-8,16H,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKYUHRVKDVASG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357932 |
Source
|
Record name | Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212392-89-7 |
Source
|
Record name | Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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